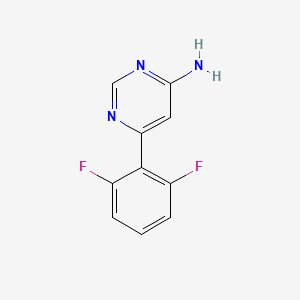

6-(2,6-ジフルオロフェニル)ピリミジン-4-アミン

説明

科学的研究の応用

医薬品化学:抗がん剤

6-(2,6-ジフルオロフェニル)ピリミジン-4-アミンは、医薬品に広く見られるピリミジンコアを有するため、抗がん剤の開発において有望視されています。 ピリミジン誘導体は、抗腫瘍効果を含むさまざまな生物活性を持つことが報告されています 。この化合物は、さまざまな合成経路の前駆体として作用できるため、癌細胞の増殖を阻害する標的分子を作成することができます。

農業:農薬開発

農業において、この化合物は新規農薬の合成に使用することができます。 市販の農薬に使用されている他のピリミジン-アミン誘導体との構造的類似性は、植物保護における潜在的な用途を示唆しています 。農作物害虫に対する活性の研究は、より効果的な新規治療法の開発につながる可能性があります。

工業化学:材料合成

6-(2,6-ジフルオロフェニル)ピリミジン-4-アミン中のジフルオロフェニル基は、材料科学において、特に高熱安定性や耐薬品性などのユニークな特性を持つ先進材料の合成において有益である可能性があります 。ポリマーやコーティングへの組み込みにより、工業用材料の耐久性を高めることができます。

バイオテクノロジー:酵素阻害

バイオテクノロジー研究では、この化合物の構造を酵素阻害用途に探求することができます。 ピリミジン誘導体は、さまざまな酵素と相互作用することが知られており、新しいバイオテクノロジーツールや治療薬の開発につながる可能性があります .

環境科学:汚染物質の分解

6-(2,6-ジフルオロフェニル)ピリミジン-4-アミンの化学構造は、環境汚染物質の分解を触媒するために改変される可能性があります。 複雑な有機化合物の分解における触媒としてのその可能性は、生物修復の取り組みにおいて重要になる可能性があります .

分析化学:クロマトグラフィー

最後に、分析化学では、この化合物の誘導体をクロマトグラフィーの固定相として使用するために合成することができます。 さまざまな分析物との選択的な相互作用の可能性により、複雑な混合物の分析における分離プロセスを改善することができます .

作用機序

Target of Action

The primary target of 6-(2,6-Difluorophenyl)pyrimidin-4-amine is Cyclin-dependent kinase 2 . Cyclin-dependent kinases are a group of protein kinases that are activated by the formation of a complex with cyclins, which are proteins that regulate the cell cycle. Cyclin-dependent kinase 2, in particular, plays a crucial role in regulating the G1 to S phase transition of the cell cycle .

Mode of Action

It is known to interact with its target, cyclin-dependent kinase 2, potentially inhibiting its activity . This inhibition could lead to a halt in the cell cycle progression, preventing the cells from dividing and proliferating.

Biochemical Pathways

The biochemical pathways affected by 6-(2,6-Difluorophenyl)pyrimidin-4-amine are primarily those involved in cell cycle regulation. By inhibiting Cyclin-dependent kinase 2, the compound can disrupt the normal progression of the cell cycle . The downstream effects of this disruption can include cell cycle arrest, apoptosis, or other forms of cell death.

Result of Action

The molecular and cellular effects of 6-(2,6-Difluorophenyl)pyrimidin-4-amine’s action are likely to include the inhibition of cell proliferation due to the disruption of the cell cycle . This could potentially lead to the death of cancer cells, making the compound of interest for its potential anticancer properties .

Action Environment

The action of 6-(2,6-Difluorophenyl)pyrimidin-4-amine can be influenced by various environmental factors. For instance, the compound’s aminolysis with various amines in butan-1-ol and under solvent-free conditions is successful when the amino group in the reagent is sterically unshielded and the reaction medium is characterized by a high dielectric permittivity

生化学分析

Biochemical Properties

6-(2,6-Difluorophenyl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with cyclin-dependent kinase 2, a crucial enzyme involved in cell cycle regulation . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, 6-(2,6-Difluorophenyl)pyrimidin-4-amine can act as an inhibitor or activator of specific biochemical pathways, depending on the context of its use.

Cellular Effects

The effects of 6-(2,6-Difluorophenyl)pyrimidin-4-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the expression of genes involved in cell proliferation and apoptosis . By altering the activity of key signaling molecules, 6-(2,6-Difluorophenyl)pyrimidin-4-amine can induce changes in cellular behavior, such as increased or decreased cell growth, depending on the cellular context.

Molecular Mechanism

At the molecular level, 6-(2,6-Difluorophenyl)pyrimidin-4-amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the target molecule . Additionally, 6-(2,6-Difluorophenyl)pyrimidin-4-amine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(2,6-Difluorophenyl)pyrimidin-4-amine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-(2,6-Difluorophenyl)pyrimidin-4-amine remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular behavior, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 6-(2,6-Difluorophenyl)pyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting cell growth or inhibiting tumor progression . At higher doses, toxic or adverse effects may be observed, including cellular toxicity and organ damage. Understanding the dosage-dependent effects of 6-(2,6-Difluorophenyl)pyrimidin-4-amine is crucial for its safe and effective use in research and therapeutic applications.

Metabolic Pathways

6-(2,6-Difluorophenyl)pyrimidin-4-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, influencing the overall metabolic state of the cell. The compound’s metabolism may also produce active or inactive metabolites that contribute to its biological effects.

Transport and Distribution

The transport and distribution of 6-(2,6-Difluorophenyl)pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s uptake, localization, and accumulation in target cells and tissues. The distribution of 6-(2,6-Difluorophenyl)pyrimidin-4-amine can influence its efficacy and toxicity, as well as its ability to reach specific cellular compartments.

Subcellular Localization

The subcellular localization of 6-(2,6-Difluorophenyl)pyrimidin-4-amine is an important determinant of its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 6-(2,6-Difluorophenyl)pyrimidin-4-amine can affect its interactions with other biomolecules and its overall biological activity.

特性

IUPAC Name |

6-(2,6-difluorophenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N3/c11-6-2-1-3-7(12)10(6)8-4-9(13)15-5-14-8/h1-5H,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGAALDFZWRAWGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=CC(=NC=N2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

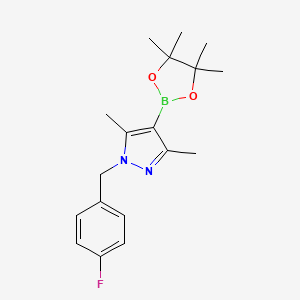

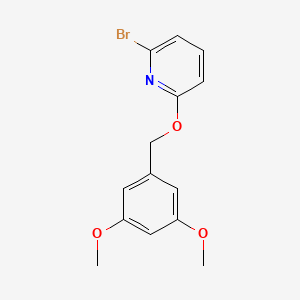

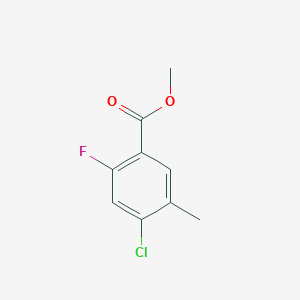

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

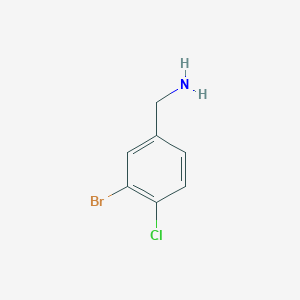

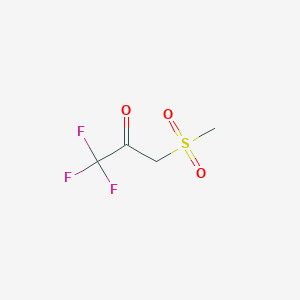

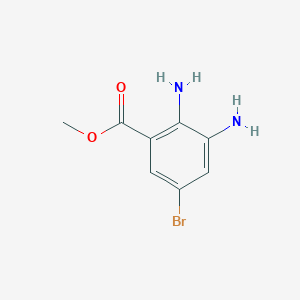

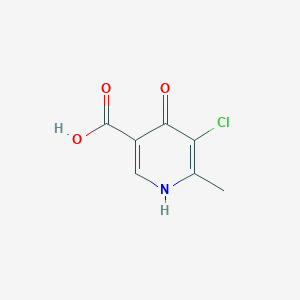

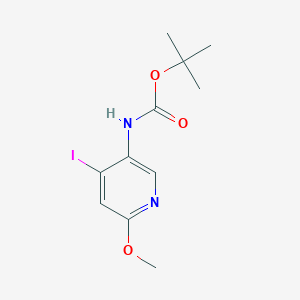

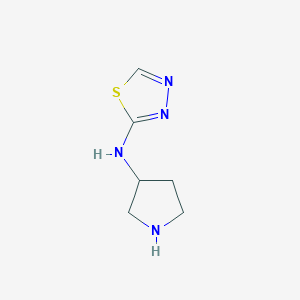

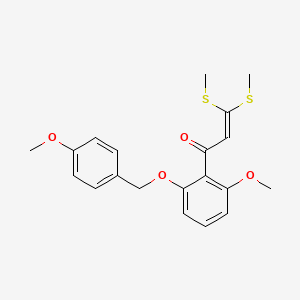

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-Chloro-3-(2-ethoxyethoxy)-phenyl]-piperazine](/img/structure/B1466814.png)

![3,3-Dimethyl-4-[2-(toluene-4-sulfonyloxy)-ethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1466815.png)

![N-(6-chloro-3-iodoimidazo[1,2-b]pyridazin-2-yl)acetamide](/img/structure/B1466821.png)

![1-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)piperidine-4-carboxylic acid](/img/structure/B1466833.png)